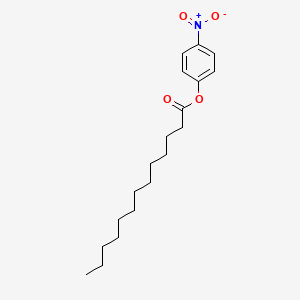
4-Nitrophenyl tridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl tridecanoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitro group attached to a phenyl ring, which is further esterified with tridecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl tridecanoate typically involves the esterification of 4-nitrophenol with tridecanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl tridecanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-nitrophenol and tridecanoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 4-Aminophenyl tridecanoate.
Hydrolysis: 4-Nitrophenol and tridecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenyl tridecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a substrate in enzymatic assays to study esterases and lipases.
Biology: The compound is used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research into drug delivery systems often utilizes 4-nitrophenyl esters to study the release mechanisms of active pharmaceutical ingredients.
Industry: It is employed in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-nitrophenyl tridecanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound acts as a substrate for esterases and lipases, which cleave the ester bond to release 4-nitrophenol and tridecanoic acid. This reaction is often monitored using spectrophotometric techniques due to the distinct absorbance properties of 4-nitrophenol.
Comparaison Avec Des Composés Similaires
- 4-Nitrophenyl acetate
- 4-Nitrophenyl butyrate
- 4-Nitrophenyl palmitate
Comparison: 4-Nitrophenyl tridecanoate is unique due to its longer aliphatic chain compared to other nitrophenyl esters like 4-nitrophenyl acetate and 4-nitrophenyl butyrate. This longer chain influences its solubility, reactivity, and interaction with enzymes. The compound’s distinct properties make it particularly useful in studies requiring substrates with varying chain lengths to understand enzyme specificity and activity.
Propriétés
Numéro CAS |
79644-27-2 |
|---|---|
Formule moléculaire |
C19H29NO4 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(4-nitrophenyl) tridecanoate |
InChI |
InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(21)24-18-15-13-17(14-16-18)20(22)23/h13-16H,2-12H2,1H3 |
Clé InChI |
MLCRTZQIDARSHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
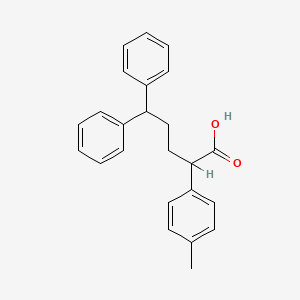
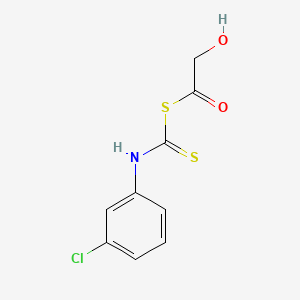
![N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine](/img/structure/B14441153.png)

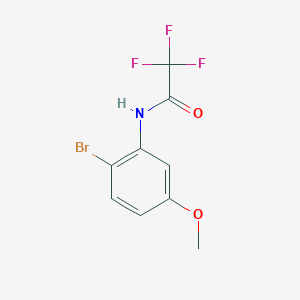
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)

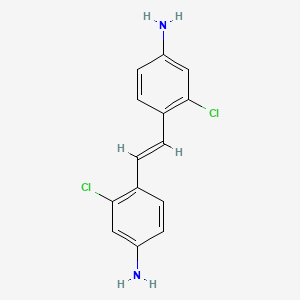
![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)
![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
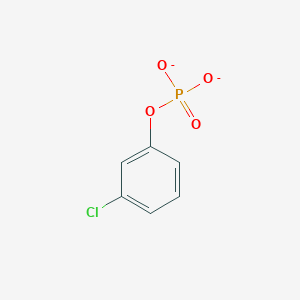
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
